molecular formula C18H13N3O3S2 B6420305 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one CAS No. 307512-54-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one

Cat. No.: B6420305
CAS No.: 307512-54-5
M. Wt: 383.4 g/mol
InChI Key: DKUSBENTYHJTPR-UHFFFAOYSA-N
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Description

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one features a hybrid structure combining a 2,3-dihydro-1,4-benzodioxin moiety with a complex 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-pentaene system linked via a thioether bridge.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c22-13(11-5-6-14-15(9-11)24-8-7-23-14)10-25-17-19-20-18-21(17)12-3-1-2-4-16(12)26-18/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUSBENTYHJTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}ethan-1-one represents a novel class of chemical entities with potential therapeutic applications. This article delves into its biological activity, focusing on enzyme inhibition and potential therapeutic uses.

Chemical Structure

The compound features a complex structure combining a benzodioxin moiety and a triazatricyclo framework with a thiol group. The intricate design suggests multiple points of interaction with biological targets.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of related compounds derived from the benzodioxin structure. For instance:

  • α-Glucosidase Inhibition : Compounds similar to the target molecule have shown varying degrees of inhibitory activity against α-glucosidase, an enzyme significant in carbohydrate metabolism and a target for diabetes treatment.
    • IC50 Values : The synthesized derivatives exhibited IC50 values ranging from 81.12 μM to 86.31 μM for moderate inhibitors compared to acarbose (IC50 = 37.38 μM), indicating that while they are less potent than acarbose, they possess potential as therapeutic agents for type 2 diabetes management .
  • Acetylcholinesterase Inhibition : The benzodioxin derivatives also demonstrated moderate inhibition against acetylcholinesterase, which is crucial in Alzheimer's disease treatment.
    • Mechanism of Action : These compounds likely interact with the active site of the enzyme, potentially leading to increased levels of acetylcholine in the synaptic cleft .

Case Studies

Several studies have synthesized and tested various derivatives of benzodioxin-based compounds:

  • A study synthesized N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide , which was screened for its anti-diabetic properties through α-glucosidase inhibition assays .
  • Another investigation focused on the synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides , confirming their weak to moderate enzyme inhibitory activities .

Data Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (μM)Activity Level
Acarboseα-Glucosidase37.38Standard Reference
Compound 7iα-Glucosidase86.31Moderate Inhibitor
Compound 7kα-Glucosidase81.12Moderate Inhibitor
Compound XAcetylcholinesteraseTBDModerate Inhibitor (Expected)

Comparison with Similar Compounds

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(Dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9)

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Benzodioxin core linked to a methoxy-pyridine amine group.

Comparison with Target Compound :

  • The target compound replaces the pyridine-amine group with a sulfur-linked tricyclic heterocycle, likely reducing polarity and increasing steric hindrance. This substitution may alter binding kinetics in biological systems or modify photophysical properties in materials applications.

5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one (CAS 5977-50-4)

  • Key Features :
    • Benzodiazepine core fused with a benzodioxin-like substituent.
    • Ethoxy and hydroxy groups enhance hydrogen-bonding capacity.

Comparison with Target Compound :

Heterocyclic Tricyclic Systems

1,8,8-Trimethyl-3-(4-phenyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione (CAS 337933-59-2)

  • Key Features :
    • Azabicyclo-octane system fused with a thiazole ring.
    • High conformational rigidity due to the bicyclic structure.

Comparison with Target Compound :

  • The target compound’s larger tricyclic system (12-membered vs. 8-membered) may offer greater π-conjugation and thermodynamic stability. The inclusion of multiple nitrogen and sulfur atoms could also enhance catalytic or photochemical activity .

Functional Group Analysis

Compound Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Benzodioxin, thia-triazatricyclo, thioether Not available Hypothetical: Catalysis, drug design
6-(2,3-Dihydro... (CAS 2306268-61-9) Benzodioxin, pyridine-amine, methoxy 391.46 Research (e.g., kinase inhibition)
5977-50-4 Benzodiazepinone, ethoxy, hydroxy Not available Historic CNS drug candidate

Key Observations :

  • Electron Density : The benzodioxin moiety in all compounds contributes to electron-rich environments, but the target compound’s sulfur and nitrogen atoms may create distinct charge distribution patterns.
  • Solubility : The absence of polar groups (e.g., -OH, -NH₂) in the target compound compared to CAS 2306268-61-9 suggests lower aqueous solubility, which could limit bioavailability.
  • Synthetic Complexity : The tricyclic thia-triaza system in the target compound likely requires advanced synthetic methodologies, such as transition-metal-catalyzed cyclizations, compared to simpler benzodioxin derivatives.

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